
1,1,3,3-Tetramethyl-N-phenyl-1,3-dihydro-2H-inden-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3-Tetramethyl-N-phenyl-1,3-dihydro-2H-inden-2-imine is a chemical compound known for its unique structure and properties It is a derivative of indene, featuring a phenyl group and multiple methyl groups, which contribute to its distinct characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetramethyl-N-phenyl-1,3-dihydro-2H-inden-2-imine typically involves the reaction of 1,1,3,3-tetramethyl-2-indanone with aniline under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,3,3-Tetramethyl-N-phenyl-1,3-dihydro-2H-inden-2-imine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
1,1,3,3-Tetramethyl-N-phenyl-1,3-dihydro-2H-inden-2-imine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,1,3,3-Tetramethyl-N-phenyl-1,3-dihydro-2H-inden-2-imine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes, or as a reactive intermediate in organic synthesis. The pathways involved often include nucleophilic or electrophilic interactions, depending on the reaction conditions and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Trimethyl-3-phenylindan: A structurally similar compound with different substitution patterns.
1,1,3,3-Tetramethyl-3-phenylindane: Another related compound with variations in the indane core.
1,1,3,3-Tetramethyl-3-phenylindene: A derivative with a different degree of saturation in the indene ring.
Uniqueness
1,1,3,3-Tetramethyl-N-phenyl-1,3-dihydro-2H-inden-2-imine is unique due to its specific substitution pattern and the presence of both phenyl and multiple methyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
89929-48-6 |
|---|---|
Molecular Formula |
C19H21N |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
1,1,3,3-tetramethyl-N-phenylinden-2-imine |
InChI |
InChI=1S/C19H21N/c1-18(2)15-12-8-9-13-16(15)19(3,4)17(18)20-14-10-6-5-7-11-14/h5-13H,1-4H3 |
InChI Key |
CRBBWYIPYBTFAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C(C1=NC3=CC=CC=C3)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


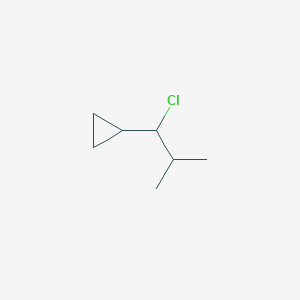
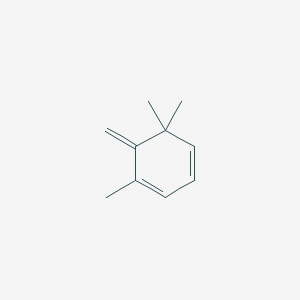
![N-{3-[(2-Cyanoethyl)(propyl)amino]phenyl}acetamide](/img/structure/B14385601.png)
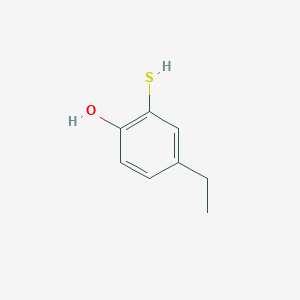
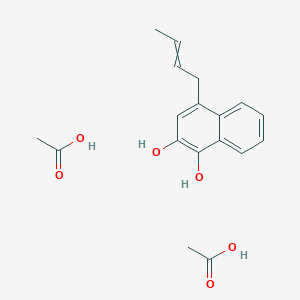
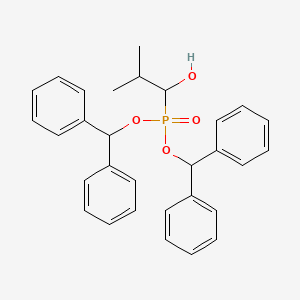
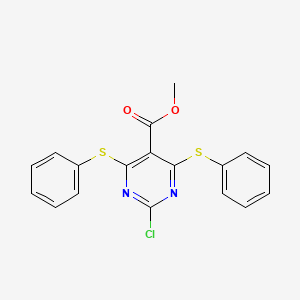
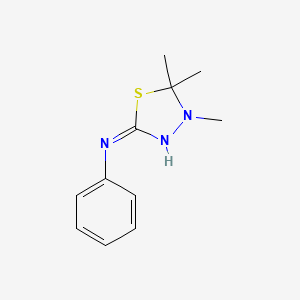
![3-[3-(2-Amino-6-methylpyridin-3-yl)sulfanyl-5-chloropyrazin-2-yl]sulfanyl-6-methylpyridin-2-amine](/img/structure/B14385635.png)
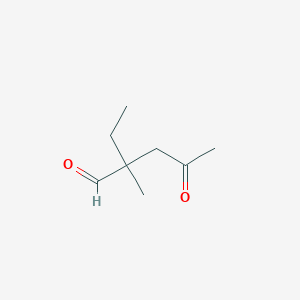
![2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl dodecanoate](/img/structure/B14385658.png)
![1-{[2-(2-Chlorophenyl)-2-methyl-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B14385664.png)

![2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzaldehyde](/img/structure/B14385678.png)
